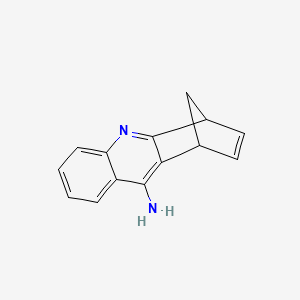
1,4-Dihydro-1,4-methanoacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-1,4-methanoacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable acridine derivative with a methylene donor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1,4-Dihydro-1,4-methanoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,4-Dihydro-1,4-methanoacridin-9-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent dyes.
作用機序
The mechanism of action of 1,4-Dihydro-1,4-methanoacridin-9-amine involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions between the aromatic rings of the compound and the base pairs of DNA.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 1,4-Dihydro-1,4-methanoacridin-9-amine, known for its wide range of applications.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
116207-37-5 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaen-10-amine |
InChI |
InChI=1S/C14H12N2/c15-13-10-3-1-2-4-11(10)16-14-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2,(H2,15,16) |
InChIキー |
TZMKCQLIPLLRMD-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3=NC4=CC=CC=C4C(=C23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


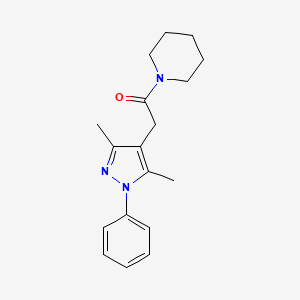
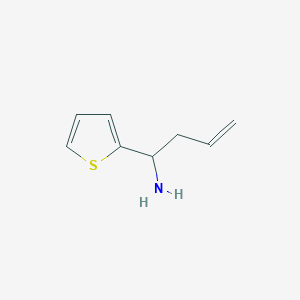

![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
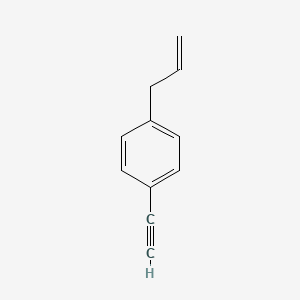

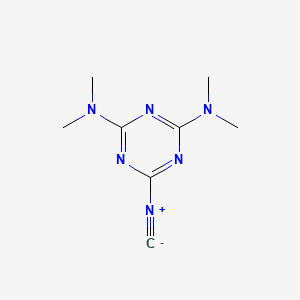
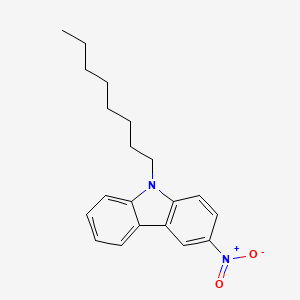
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

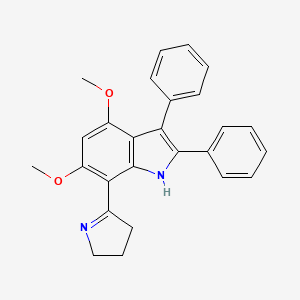

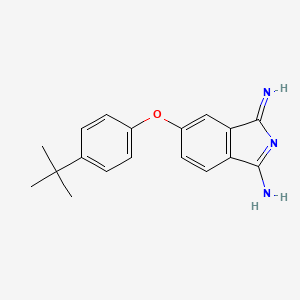
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
